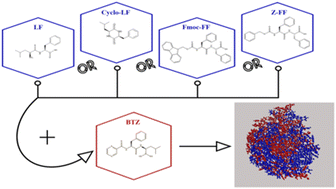Investigating the complexation propensity of self-assembling dipeptides with the anticancer peptide-drug Bortezomib: a computational study†
Soft Matter Pub Date: 2023-09-20 DOI: 10.1039/D3SM00930K
Abstract
The investigation of potential self-assembled peptides as carriers for the delivery of anticancer drug Bortezomib is the topic of the present study. The self-assembly of Bortezomib in water is examined using all-atom molecular dynamics simulations and corresponding experimental results from FESEM experiments. In addition, a series of dipeptides with a similar chemical formula to Bortezomib with hydrogel-forming ability are being investigated for their propensity to bind to the drug molecule. Dipeptides are divided into two classes, the protected FF (Fmoc-FF and Z-FF) and the LF-based (Cyclo-LF and LF) ones. The thermodynamic stability of the complexes formed in an aqueous environment, as well as key morphological features of the nanoassemblies are investigated at the molecular level. Binding enthalpy between Bortezomib and dipeptides follows the increasing order: LF < Cyclo-LF < Fmoc-FF < Z-FF under both van der Waals and electrostatic contributions. Protected FF dipeptides have a higher affinity for the drug molecule, which will favor its entrapment, giving them an edge over the LF based dipeptides. By evaluating the various measures, regarding both the binding between the two components and the eventual ability of controlled drug release, we conclude that the protected FF class is a more suitable candidate for drug release of Bortezomib, whereas among its two members, Fmoc-FF appears to be more promising. The selection of the optimal candidates based on the present computational study will be a stepping stone for future detailed experimental studies involving the encapsulation and controlled release of Bortezomib both in vitro and in vivo.


Recommended Literature
- [1] Synthesis, structure and coordination of the ambiphilic ligand (2-picolyl)BCy2†‡
- [2] Prospects of carbon capture, utilization and storage for mitigating climate change
- [3] Hyperpolarisation through reversible interactions with parahydrogen†
- [4] Index of contributors
- [5] Photochemical dynamics of E-iPr-furylfulgide†
- [6] Paper-based platforms with coulometric readout for ascorbic acid determination in fruit juices†
- [7] Templated photochemical synthesis of a uracil vs. thymine receptor
- [8] Get the light out: nanoscaling MOFs for luminescence sensing and optical applications†
- [9] An unusual chiral 3D inorganic connectivity featuring a {Pb18} wheel: rapid and highly selective and sensitive sensing of Co(ii)†
- [10] Hydrodeoxygenation of biodiesel-related fatty acid methyl esters to diesel-range alkanes over zeolite-supported ruthenium catalysts†

Journal Name:Soft Matter
Research Products
-
CAS no.: 16679-94-0
-
CAS no.: 11016-71-0









